molecular formula C7H6ClI B1360293 4-Chloro-2-iodotoluene CAS No. 33184-48-4

4-Chloro-2-iodotoluene

Cat. No.: B1360293
CAS No.: 33184-48-4
M. Wt: 252.48 g/mol
InChI Key: ZIOGCIPQDRCAKY-UHFFFAOYSA-N
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Description

4-Chloro-2-iodotoluene is an organic compound with the molecular formula C₇H₆ClI. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an iodine atom at the second position, and a methyl group at the first position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

4-Chloro-2-iodotoluene can be synthesized through several methods. One common synthetic route involves the iodination of 4-chloro-1-methylbenzene. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring. Another method involves the chlorination of 2-iodo-1-methylbenzene using chlorine gas or a chlorinating agent .

Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the production of 4-chloro-2-iodo-1-methylbenzene .

Chemical Reactions Analysis

4-Chloro-2-iodotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds or other complex structures.

Comparison with Similar Compounds

4-Chloro-2-iodotoluene can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-2-iodo-1-methylbenzene lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

4-chloro-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOGCIPQDRCAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186836
Record name Benzene, 4-chloro-2-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33184-48-4
Record name Benzene, 4-chloro-2-iodo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-chloro-2-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33184-48-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 4-Chloro-2-iodotoluene as described in the research?

A1: The synthesis of this compound starts with 4-Chloro-2-nitrotoluene. [] This compound undergoes a reduction reaction to form 4-Chloro-2-aminotoluene (also known as 4-Chloro-2-methylaniline). [] Finally, the diazonium salt of 4-Chloro-2-aminotoluene is substituted with iodine, yielding this compound. [] The overall yield for this three-step synthesis is reported as 29%. []

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